5-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-methoxyphenol
Description
5-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-methoxyphenol is a synthetic organic compound characterized by its complex structure, which includes multiple aromatic rings and an imidazole core
Properties
IUPAC Name |
5-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-28-18-9-4-15(5-10-18)22-23(16-6-11-19(29-2)12-7-16)26-24(25-22)17-8-13-21(30-3)20(27)14-17/h4-14,27H,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJHUEAFNBDZMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)OC)O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-methoxyphenol typically involves multi-step organic reactions. One common route starts with the preparation of the imidazole core, followed by the introduction of the methoxyphenyl groups. The key steps include:
Formation of the Imidazole Core: This can be achieved through the condensation of glyoxal, ammonium acetate, and aniline derivatives under acidic conditions.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions, often using methoxybenzene and a suitable electrophile.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 5-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-methoxyphenol has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism by which 5-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-methoxyphenol exerts its effects involves its interaction with cellular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities. The phenolic group can participate in redox reactions, influencing cellular oxidative stress levels. These interactions can lead to the modulation of signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4,5-bis(4-methoxyphenyl)-1H-imidazole: Lacks the additional methoxyphenol group, making it less versatile in chemical reactions.
2-methoxyphenol: Simpler structure with only one aromatic ring and a methoxy group, used primarily as a precursor in organic synthesis.
4,5-bis(4-methoxyphenyl)-2-phenylimidazole: Similar structure but with a phenyl group instead of a methoxyphenol, affecting its chemical reactivity and applications.
Uniqueness
5-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-methoxyphenol is unique due to its combination of an imidazole core with multiple methoxyphenyl groups, providing a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
